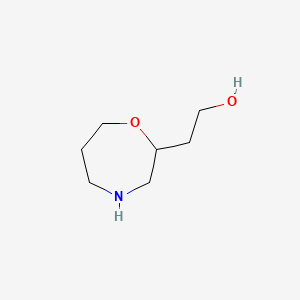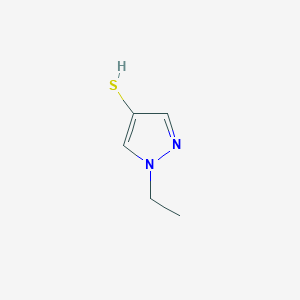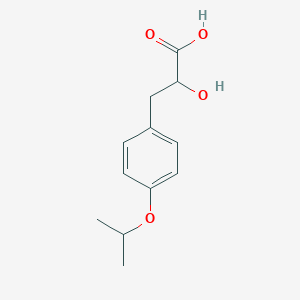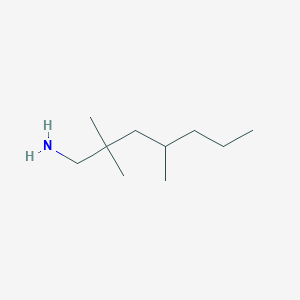
2,2,4-Trimethylheptan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylheptan-1-amine is an organic compound with the molecular formula C10H23N It is a branched-chain amine, characterized by the presence of three methyl groups attached to the heptane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,2,4-Trimethylheptan-1-ol with ammonia in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum production of the desired amine.
化学反応の分析
Types of Reactions
2,2,4-Trimethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while substitution reactions can produce various substituted amines.
科学的研究の応用
2,2,4-Trimethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds
作用機序
The mechanism of action of 2,2,4-Trimethylheptan-1-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane: A structurally similar compound with different chemical properties.
Heptane derivatives: Other heptane-based amines with varying degrees of methyl substitution.
Uniqueness
2,2,4-Trimethylheptan-1-amine is unique due to its specific branching and the presence of three methyl groups, which influence its reactivity and interactions. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
特性
分子式 |
C10H23N |
|---|---|
分子量 |
157.30 g/mol |
IUPAC名 |
2,2,4-trimethylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-5-6-9(2)7-10(3,4)8-11/h9H,5-8,11H2,1-4H3 |
InChIキー |
BQIMFCCBHFSHGY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(C)(C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


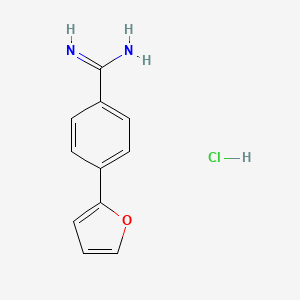
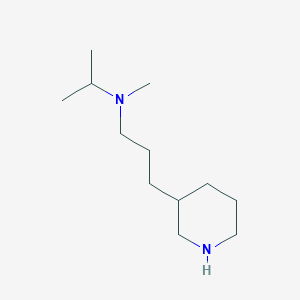
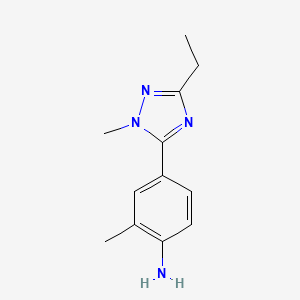
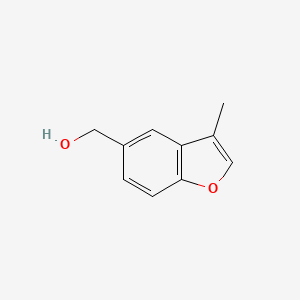
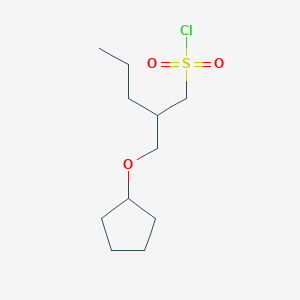
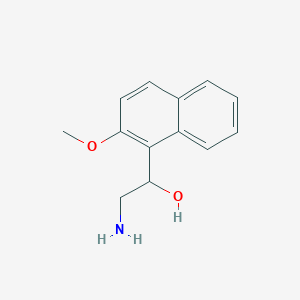
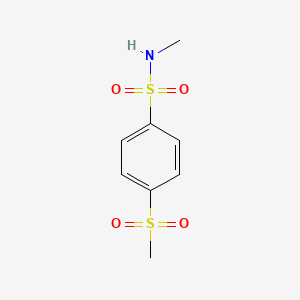

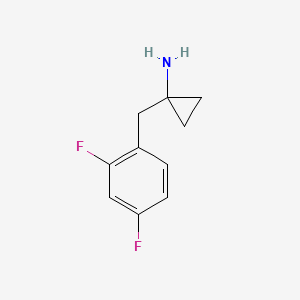
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
